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Compound of Interest

Compound Name: 2,5-Dichlorobenzyl bromide

CAS No.: 85482-13-9

Cat. No.: B1630745

Get Quote

CAS: 85482-13-9 | Formula: C₇H₅BrCl₂ | MW: 239.92 g/mol

Executive Summary
2,5-Dichlorobenzyl bromide is a critical alkylating agent used in the synthesis of

pharmaceuticals, agrochemicals, and functionalized organic intermediates. Its primary utility

lies in the introduction of the 2,5-dichlorobenzyl moiety, a pharmacophore often employed to

modulate lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous spectroscopic and technical analysis of the compound,

designed to assist researchers in structural verification, impurity profiling, and safe handling.

Spectroscopic Characterization
The following data establishes the "fingerprint" for 2,5-dichlorobenzyl bromide. In quality

control (QC) workflows, the Mass Spectrometry isotope pattern and 1H NMR coupling

constants are the primary validation parameters.

Mass Spectrometry (MS)
Method: EI/ESI | Key Feature: Isotope Cluster Analysis
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Due to the presence of two chlorine atoms and one bromine atom, the molecular ion cluster is

highly distinct.[1] The natural abundance of ³⁵Cl/³⁷Cl (approx. 3:1) and ⁷⁹Br/⁸¹Br (approx. 1:1)

creates a characteristic "M+" pattern that serves as a definitive identity check.

Predicted Isotope Distribution (Relative Intensity):

Ion m/z Composition
Relative
Intensity (%)

Origin

M 238 ³⁵Cl₂, ⁷⁹Br ~61% Base Isotope

M+2 240
³⁵Cl³⁷Cl, ⁷⁹Br /

³⁵Cl₂, ⁸¹Br
~100% Base Peak

M+4 242
³⁷Cl₂, ⁷⁹Br /

³⁵Cl³⁷Cl, ⁸¹Br
~46% Mixed Isotopes

M+6 244 ³⁷Cl₂, ⁸¹Br ~7% Heavy Isotopes

Fragmentation Pathway: The base peak in the fragmentation spectrum (distinct from the

molecular ion) typically corresponds to the loss of the bromine atom [M - Br]⁺, generating the

resonance-stabilized 2,5-dichlorobenzyl cation (m/z ~159/161/163).

Nuclear Magnetic Resonance (1H NMR)
Solvent: CDCl₃ | Frequency: 400 MHz (Typical)[2]

The 1H NMR spectrum is characterized by a deshielded methylene singlet and a specific

aromatic coupling pattern indicative of 1,2,5-substitution.
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment

CH₂-Br 4.50 – 4.55 Singlet (s) 2H -
Benzylic

Methylene

Ar-H6 7.45 – 7.50 Doublet (d) 1H J ~ 2.5 Hz

Ortho to

CH₂Br, Meta

to Cl

Ar-H3 7.28 – 7.32 Doublet (d) 1H J ~ 8.5 Hz

Ortho to Cl

(C2), Meta to

Cl (C5)

Ar-H4 7.20 – 7.25 dd 1H
J ~ 8.5, 2.5

Hz

Para to

CH₂Br

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water

content in CDCl₃. The coupling constant J ~ 2.5 Hz between H4 and H6 is diagnostic of meta-

coupling.

Infrared Spectroscopy (FT-IR)
Method: ATR/KBr Pellet

3000–3100 cm⁻¹: C-H stretching (Aromatic).

2950–2980 cm⁻¹: C-H stretching (Aliphatic CH₂).

1450–1600 cm⁻¹: C=C Aromatic ring skeletal vibrations.

600–800 cm⁻¹: C-Cl and C-Br stretching (Strong, fingerprint region).

Synthesis & Impurity Profiling
Understanding the synthesis pathway is essential for identifying potential impurities in

commercial samples. The standard industrial route involves the radical bromination of 2,5-

dichlorotoluene.
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Synthesis Workflow & Impurity Logic
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Figure 1: Synthesis pathway and origin of common impurities (Impurities A, B, and C).

Analytical Quality Control
When validating a batch of 2,5-dichlorobenzyl bromide, specifically monitor for:

Impurity A (Starting Material): Methyl singlet at ~2.3 ppm in 1H NMR.

Impurity B (Benzal Bromide): Methine proton (CHBr₂) typically shifts downfield to ~6.6–6.8

ppm.

Impurity C (Hydrolysis): Methylene singlet shifts downfield to ~4.7 ppm (Alcohol) if wet.

Handling & Safety Protocol
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

Lachrymator Warning: Like most benzyl bromides, this compound is a potent tear gas agent.

Open only in a functioning fume hood.

Neutralization: Spills should be treated with a dilute solution of aqueous sodium thiosulfate or

sodium bisulfite to quench the alkylating capability before disposal.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitivity requires tightly

sealed containers to prevent hydrolysis to the alcohol and release of HBr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630745/docs#technical-profile-2-5-dichlorobenzyl-
bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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